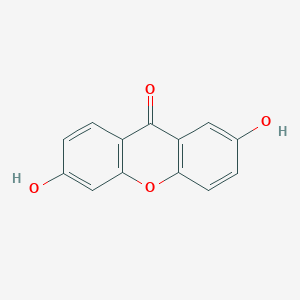
2,6-Dihydroxyxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dihydroxyxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by two hydroxyl groups attached to the xanthone nucleus at positions 2 and 6. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxyxanthone can be synthesized from 2,6-dihydroxybenzoic acid. The synthesis involves the condensation of 2,6-dihydroxybenzoic acid with appropriate reagents under specific conditions. One common method involves heating the acid with acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of microwave heating has been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone nucleus can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups through etherification or esterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for etherification and esterification reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxanthones.
Substitution: Alkyl or acyl derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex xanthone derivatives.
Medicine: Explored for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anticancer Activity: It interacts with topoisomerase II protein, inhibiting its activity and leading to the suppression of cancer cell proliferation.
Anti-inflammatory Activity: It modulates key inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
2,6-Dihydroxyxanthone is compared with other xanthone derivatives such as:
1,6-Dihydroxyxanthone: Similar structure but with hydroxyl groups at positions 1 and 6.
1,3-Dihydroxyxanthone: Hydroxyl groups at positions 1 and 3.
1,2-Dihydroxy-6,7,8-trimethoxyxanthone: A more complex derivative with additional methoxy groups, showing enhanced bioactivity.
This compound stands out due to its specific hydroxylation pattern, which contributes to its unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H8O4 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2,6-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6,14-15H |
InChI Key |
UHFHFHSHVGUMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


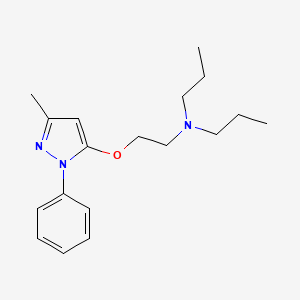
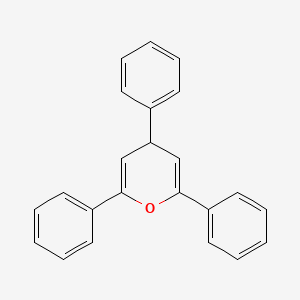
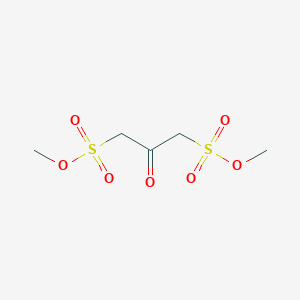
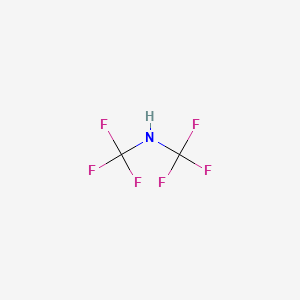

![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
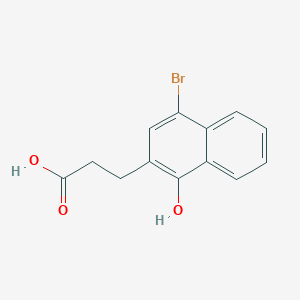
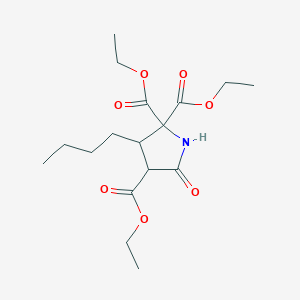
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
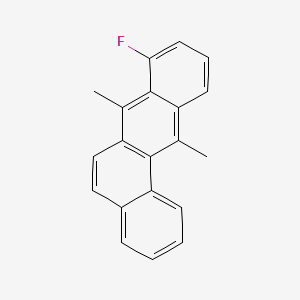

![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
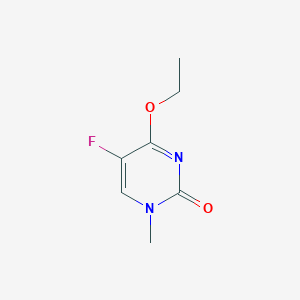
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
